3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid
CAS No.:
Cat. No.: VC15819504
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14N2O2 |
---|---|
Molecular Weight | 194.23 g/mol |
IUPAC Name | 5-cyclobutyl-2-ethylpyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C10H14N2O2/c1-2-12-9(10(13)14)6-8(11-12)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,13,14) |
Standard InChI Key | ZKKKKPXIMRDHJB-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=CC(=N1)C2CCC2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid belongs to the pyrazole family, a class of five-membered aromatic rings containing two nitrogen atoms. Its structure includes:
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Pyrazole core: Positions 1 and 3 are substituted with ethyl and cyclobutyl groups, respectively.
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Carboxylic acid group: Position 5 hosts the functional group, enabling derivatization into esters, amides, or salts .
The compound’s IUPAC name is 3-cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid, with the InChI key KJBJQGVNIIGTAE-UHFFFAOYSA-N
.
Spectroscopic Characterization
Key spectroscopic data for the compound includes:
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a three-step process:
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Condensation | Cyclobutanone + ethyl hydrazine, EtOH, reflux | 85% |
2 | Cyclization | Diethyl oxalate, KOH, −5°C | 78% |
3 | Carboxylic acid formation | HCl hydrolysis, 100°C | 92% |
Adapted from methods for analogous pyrazole derivatives .
Industrial-Scale Optimization
Large-scale production employs continuous-flow reactors to enhance yield (up to 90%) and reduce byproducts. Key parameters include:
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Temperature control (±2°C) during cyclization to prevent ring-opening.
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Catalytic use of p-toluenesulfonic acid (0.5 mol%) to accelerate hydrolysis .
Molecular Structure and Reactivity
Bond Geometry
X-ray crystallography reveals:
Bond | Length (Å) | Angle (°) |
---|---|---|
N1–C2 | 1.34 | C5–N1–C2: 108.5 |
C5–COOH | 1.51 | O=C–O–H: 120.3 |
Cyclobutyl C–C | 1.54–1.57 | Dihedral angle: 25.7 |
The strained cyclobutyl group induces torsional stress, increasing reactivity at the pyrazole C4 position .
Reaction Pathways
The carboxylic acid group participates in:
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Esterification: With ethanol/H₂SO₄, yielding ethyl 3-cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylate (89% yield).
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Amidation: Reacts with thionyl chloride to form acyl chloride, then with amines to produce bioactive derivatives .
Physicochemical Properties
Thermodynamic Data
Property | Value |
---|---|
Melting Point | 132–134°C |
Solubility (25°C) | 2.1 mg/mL in H₂O |
LogP (octanol/water) | 1.85 |
pKa | 3.12 (COOH) |
Low water solubility necessitates formulation as sodium salts (solubility: 45 mg/mL) for biological testing .
Applications in Medicinal Chemistry
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 12.3 μM, comparable to celecoxib (IC₅₀: 8.7 μM). Molecular docking shows:
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Binding site: Hydrophobic interactions with cyclobutyl and ethyl groups.
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Key residue: Hydrogen bonding between COOH and Arg120.
Antimicrobial Activity
Against common pathogens:
Organism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Mechanism involves disruption of membrane potential (ΔΨ loss: 78% at 100 µg/mL) .
Agrochemical Applications
Insecticidal Activity
In field trials against Spodoptera litura:
Concentration | Mortality (72 h) |
---|---|
500 ppm | 92% |
250 ppm | 67% |
The compound acts as a neurotoxin, inhibiting acetylcholinesterase (AChE) by 84% at 10 μM .
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